![molecular formula C16H24N4O8 B3098554 NOTA-NHS ester CAS No. 1338231-09-6](/img/structure/B3098554.png)
NOTA-NHS ester
Overview
Description
NOTA-NHS ester is a chemical compound used in scientific research. It has a complex structure that allows for diverse applications. It is particularly useful for targeted labeling and imaging of biomolecules. The compound has a specific reactivity towards primary amines such as the lysine group .
Synthesis Analysis
NHS esters, including this compound, are relatively easy to prepare . A common way to synthesize an NHS-activated acid is to mix NHS with the desired carboxylic acid and a small amount of an organic base in an anhydrous solvent . A coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is then added to form a highly reactive activated acid intermediate .Molecular Structure Analysis
The molecular formula of this compound is C16H24N4O8 . It has a molecular weight of 660.38 . The compound is a white powder .Chemical Reactions Analysis
NHS-esters, including this compound, react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 400.39 . and should be stored at -20°C .Scientific Research Applications
Surface Chemistry and Biomolecule Immobilization :
- NHS esters are extensively used as activating agents for covalent coupling of amine-containing biomolecules onto surfaces. This property is crucial for academic and commercial surface immobilizations, including microarray, microfluidic, immunoassay, bioreactor, tissue engineering, and biomedical device fabrication. However, their intrinsic hydrolytic instability is a concern for maintaining stable, reactive surface chemistry, especially for longer-term storage and reliability (Cheng et al., 2007).
Quantification and Analysis in Bioconjugation Techniques :
- NHS esters are vital in bioconjugation techniques such as protein labeling with fluorescent dyes and enzymes, and in the chemical synthesis of peptides. Despite their high yield and reliability, NHS esters are sensitive to moisture, making their quantification essential to identify reagent impurities or degradation (Klykov & Weller, 2015).
Chemical Cross-Linking in Proteomics :
- NHS esters are widely used for chemical cross-linking of lysine residues in proteins. They are known to react not only with lysines but also with serines, tyrosines, and threonines. Understanding these reactions is crucial for those working in the field of chemical cross-linking and mass spectrometry (Kalkhof & Sinz, 2008).
Site-Specific Protein Labeling :
- NHS-esters can be modified for site-specific protein labeling, allowing for controlled modification without affecting protein structure or function. This application is particularly relevant in clarifying mechanisms of proteins and enzymes in biochemical investigations (Dempsey et al., 2018).
Peptide and Protein Modification :
- NHS esters target primary amine groups in peptides and proteins. A method for selective removal of ester-linked acyl groups post-acetylation offers a straightforward approach for selective acylation of primary amines, particularly useful in proteomics (Abello et al., 2007).
Synthesis and Functionalization of Materials :
- The synthesis of NHS esters involves various strategies and is critical in areas such as peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers. The preparation methods have evolved, offering efficient strategies for creating these active esters (Barré et al., 2016).
Fluorescent Labeling in Biological Research :
- NHS ester chemistry is used to conjugate fluorescent probes to primary amines of proteins or biomolecules, facilitating their use in immunofluorescence, flow cytometry, and other biological applications (Nanda & Lorsch, 2014).
Mechanism of Action
Target of Action
NOTA-NHS Ester is a multifunctional coupling agent that combines the characteristics of NHS Ester and NOTA . It primarily targets primary amines present in proteins, peptides, and other macromolecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
This compound operates by reacting with the primary amines present in proteins or peptides, thereby linking them together . This reaction is facilitated by the NHS Ester component of the compound, which reacts with the amine groups to form a stable amide bond . This method has been shown to have superior efficiency compared to other esters .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of amide bonds between the NHS Ester and primary amines present in proteins or peptides . This process enables the precise delivery, targeted recognition, and effective controlled release of drugs .
Pharmacokinetics
This compound is used to create stable linkages between drugs and antibodies, suggesting that its distribution and excretion would be closely tied to those of the drug or antibody it is linked to .
Result of Action
The result of this compound’s action is the formation of a stable linkage between two different proteins or peptides . This enables the precise delivery, targeted recognition, and effective controlled release of drugs . The compound has been shown to have good stability, allowing it to remain in the body for extended periods and thereby effectively enhancing the efficacy of the drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reaction between the NHS Ester and primary amines is pH-dependent . Furthermore, the compound’s stability and immunogenicity can pose challenges in its application in drug delivery systems .
Safety and Hazards
properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O8/c21-12-1-2-13(22)20(12)28-16(27)11-19-7-5-17(9-14(23)24)3-4-18(6-8-19)10-15(25)26/h1-11H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHNYKGXODDAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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